Manganese bis(2-ethylhexanoate)

Description

The exact mass of the compound Manganese bis(2-ethylhexanoate) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Manganese bis(2-ethylhexanoate) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Manganese bis(2-ethylhexanoate) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-ethylhexanoate;manganese(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Mn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRAKXJVEOBCBQ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Mn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30MnO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890692 | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [ECHA REACH Registrations] | |

| Record name | Manganese 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19603 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13434-24-7, 68187-38-2, 15956-58-8 | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, manganese salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexanoic acid, manganese salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.791 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese bis(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Manganese bis(2-ethylhexanoate) fundamental properties

Functional Architecture, Catalytic Mechanisms, and Application Protocols

Executive Summary

Manganese bis(2-ethylhexanoate) (Mn(2-EH)₂), often referred to as Manganese Octoate, represents a critical organometallic scaffold in the fields of polymer chemistry and organic synthesis. While historically categorized as a "drier" for industrial coatings, its utility in the pharmaceutical and biomedical sectors has evolved. It now serves as a precise oxidative catalyst for synthesizing pharmaceutical intermediates and curing medical-grade polymers (polyurethanes and unsaturated polyesters) used in drug delivery systems.

This guide dissects the physicochemical properties, redox-driven mechanistic pathways, and rigorous handling protocols required for the safe and effective utilization of Mn(2-EH)₂ in a research environment.

Physicochemical Profile

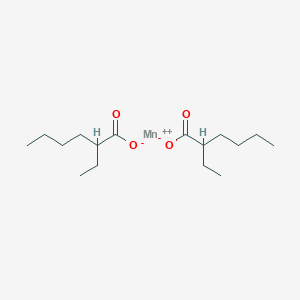

Mn(2-EH)₂ is a coordination complex where a central manganese(II) ion is chelated by two 2-ethylhexanoate ligands.[1] This lipophilic structure grants it exceptional solubility in non-polar organic solvents, a trait essential for homogeneous catalysis.

Table 1: Fundamental Physicochemical Properties

| Property | Value / Description | Note |

| IUPAC Name | Manganese(2+) bis(2-ethylhexanoate) | |

| CAS Registry | 13434-24-7 (Solid/Pure) / 15956-58-8 | Often sold as solution (e.g., in mineral spirits) |

| Molecular Formula | C₁₆H₃₀MnO₄ | |

| Molecular Weight | 341.35 g/mol | |

| Appearance | Reddish-brown viscous liquid or solid | Color intensity correlates with Mn concentration |

| Density | 0.94 – 0.96 g/cm³ (20°C) | Varies by solvent content |

| Solubility | Soluble: Hydrocarbons, Alcohols, EthersInsoluble: Water | Critical for biphasic reaction designs |

| Flash Point | ~40°C (104°F) | High flammability risk if solvent-borne |

| Mn Content | Typically 6% - 12% (commercial solutions) | Stoichiometric calculation required for pure salt |

Mechanistic Architecture: The Redox Engine

The utility of Mn(2-EH)₂ lies in its ability to undergo reversible redox cycling between Mn(II) and Mn(III) states. This "valency oscillation" allows it to act as a radical generator in autoxidation processes, lowering the activation energy for the decomposition of hydroperoxides.

The Catalytic Cycle (Autoxidation)

In polymer curing or hydrocarbon oxidation, Mn(2-EH)₂ initiates the formation of free radicals. The mechanism proceeds via the Haber-Weiss cycle analogue:

-

Initiation: Mn(II) reduces a trace hydroperoxide (ROOH) to an alkoxy radical (RO•) and is oxidized to Mn(III).

-

Propagation: Mn(III) oxidizes another hydroperoxide molecule to a peroxy radical (ROO•) and returns to Mn(II).[2][3][4]

-

Cross-linking: Generated radicals (RO•, ROO•) attack polymer backbones or substrates, creating cross-links or oxidized products.

Visualization: The Manganese Redox Loop

The following diagram illustrates the catalytic cycle driving oxidative curing and synthesis.

Figure 1: The Mn(II)/Mn(III) redox shuttle mechanism facilitating radical generation from hydroperoxides.

Applications in Research & Development

Medical-Grade Polymer Synthesis

In the development of biocompatible polyurethanes and unsaturated polyesters for implants or catheter tubing, trace metal contamination is a critical quality attribute. Mn(2-EH)₂ is preferred over cobalt-based catalysts (which are increasingly restricted due to toxicity) for curing processes.

-

Role: Accelerates the decomposition of peroxide initiators (e.g., MEKP) at room temperature.

-

Benefit: Allows for "cold curing" of thermosets, preventing thermal degradation of sensitive additives or drugs encapsulated within the matrix.

Selective Oxidation in Organic Synthesis

Researchers utilize Mn(2-EH)₂ as a soluble source of Mn(II) for specific oxidative transformations:

-

Aerobic Oxidation: Catalyzes the oxidation of alkylarenes to ketones/aldehydes under mild conditions.

-

Radical Coupling: Acts as a single-electron transfer (SET) agent in radical-based C-C bond formation.

Experimental Protocol: High-Purity Synthesis via Metathesis

For pharmaceutical applications, commercial "paint-grade" manganese octoate is often insufficient due to impurities (mineral spirits, isomers). The following protocol describes the synthesis of high-purity Mn(2-EH)₂ via a precipitation (metathesis) route.

Objective: Synthesize solvent-free Manganese(II) bis(2-ethylhexanoate).

Reagents

-

Manganese(II) Chloride tetrahydrate (

) - ACS Grade. -

2-Ethylhexanoic Acid (

) - >99%. -

Sodium Hydroxide (NaOH) - 2M aqueous solution.

-

n-Heptane (Extraction solvent).

Workflow Diagram

Figure 2: Step-wise synthesis of high-purity Manganese bis(2-ethylhexanoate).

Detailed Procedure

-

Saponification: In a 500mL round-bottom flask, neutralize 2-ethylhexanoic acid (0.1 mol) with stoichiometric Sodium Hydroxide (2M) at 50°C to form sodium 2-ethylhexanoate. Ensure pH is neutral (7.0–7.5).

-

Metathesis: Dissolve

(0.05 mol) in deionized water (50 mL). Add this solution dropwise to the sodium soap solution under vigorous stirring. -

Precipitation: The Mn(2-EH)₂ will form as a viscous, water-insoluble oil/precipitate. Stir for 2 hours at 60°C to ensure completion.

-

Extraction: Add n-Heptane (100 mL) to dissolve the manganese complex. Transfer to a separatory funnel.

-

Washing: Discard the aqueous bottom layer (containing NaCl). Wash the organic layer 3x with warm deionized water to remove residual chlorides. Validation: Test wash water with

for turbidity. -

Isolation: Dry the organic phase over anhydrous

, filter, and remove the heptane solvent under reduced pressure (Rotovap at 60°C, <10 mbar) to yield the pure product.

Safety & Toxicology (HSE Profile)

Handling Mn(2-EH)₂ requires strict adherence to safety protocols, particularly regarding reproductive toxicity and solvent flammability.

Table 2: Hazard Identification & Mitigation

| Hazard Class (GHS) | Risk Description | Mitigation Strategy |

| Reproductive Toxicity (Cat. 1B) | Suspected of damaging fertility or the unborn child.[2][3] | Mandatory: Use in a fume hood. Double-glove (Nitrile).[2][5] Pregnant personnel should avoid handling. |

| STOT - Repeated Exposure | Manganese accumulation can cause neurological damage (Manganism). | Do not generate dust/aerosols.[3][4][5] Use local exhaust ventilation. |

| Flammable Liquid (Cat.[4][5][6] 3) | Flash point ~40°C (if in spirits). | Ground all equipment. Use spark-proof tools. Store away from oxidizers.[4] |

| Environmental Toxicity | Toxic to aquatic life with long-lasting effects.[2][3][4][5] | Collect all waste as hazardous chemical waste. Do not pour down drains.[3] |

First Aid:

-

Skin: Wash immediately with soap and water. Mn compounds can absorb transdermally.

-

Eyes: Rinse cautiously with water for 15 minutes. Remove contact lenses.

-

Inhalation: Move to fresh air. If symptoms persist (dizziness, metallic taste), seek medical attention.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 114521, Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1). Retrieved from [Link][2]

-

American Elements. Manganese 2-Ethylhexanoate Product Information. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: Manganese bis(2-ethylhexanoate).[1][7][2] Retrieved from [Link]

Sources

- 1. CAS 13434-24-7: manganese bis(2-ethylhexanoate) [cymitquimica.com]

- 2. Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | C16H30MnO4 | CID 114521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemos.de [chemos.de]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. americanelements.com [americanelements.com]

- 7. echemi.com [echemi.com]

Advanced Synthesis Protocol: Manganese bis(2-ethylhexanoate)

Content Type: Technical Whitepaper & Operational Guide Subject: Organometallic Synthesis / Catalysis Version: 2.1 (Current Standards)[1][2]

Executive Summary

Manganese bis(2-ethylhexanoate) [Mn(II)(2-EH)₂] is a critical organometallic precursor used extensively as an oxidative curing catalyst (drier) in alkyd resins, a radical initiator in polymerization, and a precursor for high-purity manganese oxide thin films.[1][2]

This guide moves beyond generic textbook descriptions to provide a rigorous, field-validated protocol for synthesizing high-purity Mn(II)(2-EH)₂.[1][2] It addresses the primary challenge in this synthesis: controlling the oxidation state. Manganese(II) is thermodynamically susceptible to oxidation to Mn(III) (brown/black) in the presence of moisture and oxygen.[1][2] This protocol prioritizes the Double Decomposition (Metathesis) route for high-purity research applications, while also detailing the Azeotropic Fusion route for industrial scalability.[1][2]

Part 1: Chemical Architecture & Pre-Synthesis Logic[1][2]

The Ligand Selection

The 2-ethylhexanoate ligand is selected over linear octoates for two specific reasons:

-

Solubility: The ethyl branch at the alpha-position disrupts crystal packing, rendering the metal salt highly soluble in non-polar organic solvents (toluene, mineral spirits) essential for homogeneous catalysis.[1][2]

-

Hydrolytic Stability: The steric bulk around the carboxylate group provides kinetic protection against hydrolysis compared to linear carboxylates.[1][2]

The Stoichiometric Imperative

-

Mn Content (Theoretical): 16.09%

Critical Control Point: In practice, a slight excess of 2-ethylhexanoic acid (approx. 2-5% molar excess) is required.[1][2] This "acidic blanket" suppresses the formation of basic manganese soaps (Mn(OH)(RCOO)) which cause haziness and premature gelling.[1][2]

Part 2: Synthesis Route A — High-Purity Metathesis (Precipitation)

Best for: Research standards, high-purity precursors, and solid isolation.[1][2]

The Mechanism

This route relies on a biphasic ion exchange.[2] We first generate a soluble alkali soap (Sodium 2-ethylhexanoate) and then exchange the cation with Manganese(II) under controlled aqueous conditions.[1][2]

Reagents

-

Manganese(II) Sulfate Monohydrate (MnSO₄[1][2]·H₂O): >99% purity.[1][2]

-

2-Ethylhexanoic Acid (2-EHA): >99%, redistilled if yellow.[1][2]

Step-by-Step Protocol

Step 1: Ligand Activation (Saponification) [1][2]

-

Charge a reactor with 2-ethylhexanoic acid (1.05 eq).

-

Add water (approx. 3x mass of acid) and heat to 80°C .

-

Slowly dose NaOH (1.0 eq) while stirring.

-

Validation: Check pH. It should be neutral to slightly alkaline (pH 7.5–8.5).[1][2] If pH > 9, the excess alkali will precipitate Mn(OH)₂ in the next step (a critical impurity).[1][2]

Step 2: Metallation

-

Prepare a separate solution of MnSO₄[1][2]·H₂O (1.0 eq) in deionized water (20% w/w solution).

-

Heat MnSO₄ solution to 80°C and sparge with Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.

-

Dropwise Addition: Add the MnSO₄ solution to the Sodium 2-ethylhexanoate soap over 30 minutes.

-

Observation: A thick, viscous, pale-pink oil/solid will separate immediately.[1][2]

Step 3: Phase Separation & Washing

-

Add Toluene (or Heptane) to dissolve the viscous Mn-soap.[1][2]

-

Stop stirring and allow phase separation. The bottom aqueous layer contains Na₂SO₄ (waste).[1][2]

-

Wash Cycle: Drain the aqueous layer.[1][2] Add fresh hot water (60°C) to the organic phase, stir for 10 mins, settle, and drain. Repeat 3x until the wash water tests negative for sulfate (using BaCl₂ solution).[1][2]

Step 4: Drying (Azeotropic Distillation)

-

Reflux the organic phase.[1][2] Water will collect in the trap.[2]

-

Continue until the distillate is clear and no water droplets accumulate.[1][2]

-

Isolation: Rotary evaporate the solvent to yield the viscous Mn(II) bis(2-ethylhexanoate).[1][2]

Part 3: Synthesis Route B — Direct Fusion (Industrial Standard)

Best for: Large scale, solution-grade catalysts (e.g., 6% or 10% Mn solutions).[1][2]

The Mechanism

Direct reaction of Manganese Carbonate (MnCO₃) or Oxide (MnO) with the acid at high temperature.[1][2]

Protocol Highlights

-

Slurry: Mix MnCO₃ (1.0 eq) with 2-EHA (2.1 eq) and solvent (Mineral Spirits/Xylene).

-

Reaction: Heat to 140°C–150°C .

-

Water Removal: This is the rate-limiting step.[1][2] Use a Dean-Stark trap to continuously remove reaction water. The reaction is complete only when water generation ceases.[2]

-

Filtration: Filter while hot to remove unreacted inorganic carbonate.[1][2]

Part 4: Visualization of Workflows

Reaction Pathway & Logic

The following diagram illustrates the decision logic and chemical pathways for both methods.

Caption: Comparative workflow for Metathesis vs. Fusion synthesis routes, highlighting critical oxidation control points.

Part 5: Self-Validating Quality Control (QC)[1][2]

To ensure the trustworthiness of the synthesis, the following analytical checks must be performed.

Quantitative Analysis Table

| Parameter | Method | Acceptance Criteria | Failure Mode Analysis |

| Metal Content | EDTA Complexometric Titration | 15.8% – 16.2% (Solid) | Low: Incomplete reaction or excess solvent.High: Unreacted inorganic salts trapped.[1][2] |

| Water Content | Karl Fischer Titration | < 0.5% | High: Causes hydrolysis and haziness in paint formulations.[1][2] |

| Appearance | Visual Inspection | Pale Pink / Light Brown | Dark Brown: Oxidation to Mn(III) occurred.[1][2] Reject. |

| Sulfate | BaCl₂ Precipitation Test | Negative (No white ppt) | Positive: Poor washing in Metathesis route. |

| Acid Value | KOH Titration | 180–200 mg KOH/g | High: Too much excess acid used.[1][2] |

The "Self-Validating" Mechanism[1][2]

-

The Color Check: Mn(II) is pale pink.[1][2] Mn(III) is dark brown.[1][2] If your reaction mixture turns dark brown during synthesis, the N₂ blanket failed.[1] The synthesis is self-invalidating at that moment.[1][2]

-

The Solubility Check: Dissolve 1g of product in 10mL mineral spirits.

Part 6: Safety & Handling

-

Manganese Toxicity: While Mn(II) is less toxic than Mn(VII), chronic inhalation of Mn dust/vapors can lead to Manganism (neurotoxicity).[1][2] All solids must be handled in a fume hood.[1][2]

-

Solvent Safety: Toluene and Mineral Spirits are flammable.[1][2] Ground all glassware during reflux to prevent static discharge.[1][2]

-

Thermal Hazards: The Fusion method involves CO₂ evolution at 150°C. Ensure the reactor is vented to prevent pressure buildup.[2]

References

-

Preparation method of 2-ethyl hexanoate manganese powder. Patent CN104592002A.[1][2] Google Patents.

-

Preparation method of manganese isooctanoate. Patent CN106634616A.[1][2] Google Patents.

-

Manganese bis(2-ethylhexanoate) - Compound Summary. PubChem.[1][2] [Link][1][2]

-

Manganese 2-Ethylhexanoate Product Information. American Elements.[1][2] [Link][1][2][5]

-

Manganese Complexes as Drying Catalysts for Alkyd Paints. Leiden University Scholarly Publications. [Link]

Sources

- 1. americanelements.com [americanelements.com]

- 2. Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | C16H30MnO4 | CID 114521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13434-24-7 CAS MSDS (Manganese bis(2-ethylhexanoate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. Manganese 2-ethylhexanoate|RUO [benchchem.com]

Manganese bis(2-ethylhexanoate) CAS number 13434-24-7

An In-depth Technical Guide to Manganese bis(2-ethylhexanoate)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Catalyst

Manganese bis(2-ethylhexanoate) (CAS No. 13434-24-7), an organometallic coordination compound, presents a compelling case study in multifunctional chemistry. Comprising a central manganese ion coordinated with two 2-ethylhexanoate ligands, this substance is far more than a simple industrial chemical.[1] While widely recognized as a catalytic drier in the coatings and polymer industries, its utility extends into the sophisticated realm of materials science as a precursor for advanced metal oxide films.[2][3] Its solubility in organic solvents, thermal stability, and distinct catalytic activity make it a versatile tool for chemists and material scientists.[1][4] This guide offers a deep dive into its core properties, synthesis, mechanisms of action, and critical safety protocols, providing the in-depth perspective required for both research and development applications.

Core Chemical & Physical Properties

Manganese bis(2-ethylhexanoate) is typically supplied as a brown, viscous liquid, often in a mineral spirits solution.[1][5][6] Its character is defined by the branched, eight-carbon carboxylate ligands, which confer high solubility in non-aqueous media and influence its reactivity.[1][4] This solubility is a key functional attribute, enabling its use in a variety of organic-based formulations.[1]

| Property | Value | Source(s) |

| CAS Number | 13434-24-7 | [7] |

| Molecular Formula | C₁₆H₃₀MnO₄ | [7][8] |

| Molecular Weight | 341.35 g/mol | [7][8] |

| Appearance | Brown, viscous liquid | [1][6] |

| Solubility | Soluble in organic solvents; immiscible in water | [4][8] |

| Density | ~0.897 - 0.955 g/cm³ | [8][9] |

| Flash Point | 40 °C (104 °F) | [6][8] |

Synthesis Pathway: A Standardized Protocol

The synthesis of Manganese bis(2-ethylhexanoate) is typically achieved through a salt metathesis reaction. The following protocol is adapted from established methodologies, such as those outlined in patent literature, providing a reliable, self-validating system for producing the compound.[10]

Causality: The rationale behind this aqueous reaction is the high insolubility of the final manganese soap in water, which drives the reaction to completion via precipitation. The subsequent heating and pulverization steps are critical for isolating the final product in a usable, solvent-free form.

Experimental Protocol: Synthesis of Manganese bis(2-ethylhexanoate) Powder[10]

-

Saponification:

-

Combine 78g of 2-ethylhexanoic acid and 72g of 30% sodium hydroxide solution in a suitable reaction vessel.

-

Stir the mixture and heat to 90°C using a water bath to form the sodium salt of 2-ethylhexanoic acid.

-

-

Precipitation:

-

In a separate beaker, dissolve 39g of manganese sulfate (MnSO₄) in 200g of water to create an aqueous solution.

-

Slowly add the manganese sulfate solution dropwise into the hot reaction vessel containing the sodium 2-ethylhexanoate. The desired product will begin to precipitate.

-

-

Reaction Completion & Isolation:

-

After the addition is complete, maintain the temperature at 90°C and continue stirring for 2 hours to ensure the reaction goes to completion.

-

Pour the hot reaction mixture into a cooling basin and allow it to cool to room temperature, which will solidify the Manganese bis(2-ethylhexanoate).

-

-

Finishing:

-

Separate the solid product from the aqueous phase.

-

Use a low-temperature pulverizer to grind the solid material into a fine powder. This method yields a VOC-free product suitable for use as an environmentally friendly drier.[10]

-

Core Applications & Mechanisms of Action

The utility of this compound is rooted in the versatile redox chemistry of the manganese ion. It can readily cycle between its Mn(II) and Mn(III) oxidation states, a property that underpins its major applications.

Catalysis in Coatings and Polymers

In the paint and coatings industry, Manganese bis(2-ethylhexanoate) functions as a highly efficient "drier" or accelerator.[2] It catalyzes the oxidative cross-linking of unsaturated binders, such as alkyd resins, transforming the liquid coating into a durable, solid film.

Mechanism: The core of its catalytic activity is the decomposition of hydroperoxides (ROOH), which are naturally formed by the reaction of unsaturated oils with atmospheric oxygen.[2] The manganese center facilitates the breakdown of these hydroperoxides into highly reactive free radicals, which then initiate the polymerization and cross-linking cascade.[2]

The catalytic cycle can be summarized as follows:

-

Initiation: The Mn(II) species reacts with a hydroperoxide, oxidizing to Mn(III) and generating an alkoxy radical (RO•).[2]

-

Propagation/Regeneration: The Mn(III) species then reacts with another hydroperoxide molecule, reducing back to Mn(II) and producing a peroxy radical (ROO•).

Precursor in Advanced Materials Science

A significant research application is its use in Metal-Organic Deposition (MOD) and Photochemical Metal-Organic Deposition (PMOD) for fabricating manganese oxide films.[2] These films are of great interest for applications in energy storage, electronics, and electrocatalysis.[2]

Causality: The 2-ethylhexanoate ligands provide solubility for creating a uniform precursor solution and are designed to decompose cleanly at elevated temperatures or upon UV exposure. This leaves behind a metal oxide residue, allowing for the controlled synthesis of single-phase manganese oxide films like Mn₂O₃ or Mn₃O₄.[2] The final phase is determined by the processing conditions, particularly the calcination atmosphere (e.g., air vs. an inert gas).[2]

The MOD process provides a scalable and cost-effective method for thin-film fabrication. The workflow is a self-validating system where the quality of each step directly impacts the final film's properties.

Sources

- 1. CAS 13434-24-7: manganese bis(2-ethylhexanoate) [cymitquimica.com]

- 2. Manganese 2-ethylhexanoate|RUO [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. 038607.A7 [thermofisher.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | C16H30MnO4 | CID 114521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 13434-24-7 CAS MSDS (Manganese bis(2-ethylhexanoate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. CN104592002A - Preparation method of 2-ethyl hexanoate manganese powder - Google Patents [patents.google.com]

Manganese bis(2-ethylhexanoate) molecular structure and bonding

An In-depth Technical Guide to the Molecular Structure and Bonding of Manganese Bis(2-ethylhexanoate)

Abstract

Manganese bis(2-ethylhexanoate), an organometallic coordination compound, holds significant industrial and research value, primarily as a catalyst and precursor material. Its efficacy in applications ranging from polymerization to advanced electronics and potentially in pharmaceutical synthesis is fundamentally dictated by its molecular architecture and the nature of the bonding between the central manganese ion and its organic ligands. This guide provides a comprehensive exploration of the compound's structural and electronic properties, intended for researchers, chemists, and drug development professionals. We will delve into the coordination chemistry of the Manganese(II) center, the conformational intricacies of the 2-ethylhexanoate ligands, and the resulting physicochemical properties. Furthermore, this document outlines authoritative protocols for its characterization and discusses the causal links between its structure and its functional roles in catalysis and materials science.

Introduction to Manganese Bis(2-ethylhexanoate)

Manganese bis(2-ethylhexanoate), also known as manganese(II) 2-ethylhexanoate, is a metal carboxylate with the chemical formula C₁₆H₃₀MnO₄.[1][2] It is a coordination compound where a central manganese ion is ligated by two 2-ethylhexanoate anions.[3] This compound is recognized for its excellent solubility in non-aqueous, organic solvents and its thermal stability, which makes it a highly effective and versatile chemical agent in various organic media.[3][4]

Industrially, it serves as a catalyst, or "drier," in coatings and inks, facilitating oxidative polymerization processes.[3][5] In more advanced applications, it is utilized as a precursor for the deposition of manganese oxide thin films and as a catalyst in hydrogenation and other organic transformations.[5][6] For professionals in drug development, the compound represents a source of organically-soluble manganese, a biocompatible and earth-abundant metal, for catalytic synthesis.[7][8] Understanding its structure is the first principle in predicting its reactivity, stability, and suitability for these specialized applications.

Molecular Structure and Bonding

The Manganese(II) Coordination Center

The central atom is manganese in the +2 oxidation state (Mn(II)). The Mn(II) ion has a d⁵ electronic configuration. In the presence of carboxylate ligands, which are typically weak-field ligands, the electrons remain unpaired, resulting in a high-spin complex.[11] The coordination geometry around the Mn(II) center in carboxylate complexes is commonly six-coordinate, adopting a distorted octahedral geometry.[9][12] This coordination is achieved through interactions with the oxygen atoms of the 2-ethylhexanoate ligands.

The 2-Ethylhexanoate Ligand and Bonding Modes

The 2-ethylhexanoate anion, [CH₃(CH₂)₃CH(C₂H₅)COO]⁻, is a branched-chain carboxylate. The carboxylate group (-COO⁻) is the critical functional moiety for bonding, possessing two oxygen atoms that can coordinate to the manganese center. Carboxylate ligands are highly versatile and can adopt several bonding modes:

-

Monodentate: Only one of the two oxygen atoms binds to the metal center.

-

Bidentate Chelating: Both oxygen atoms bind to the same metal center, forming a four-membered ring.

-

Bidentate Bridging: The two oxygen atoms of the carboxylate group bind to two different metal centers, forming a bridge. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

In many solid-state metal carboxylates, bridging is common, leading to the formation of dimeric, oligomeric, or polymeric structures.[9] For manganese bis(2-ethylhexanoate), it is highly probable that a combination of chelating and bridging modes exists, leading to a complex, extended network rather than a simple monomeric structure, which accounts for its typically viscous liquid or amorphous solid state.[3] The nature of the Mn-O bond is expected to have significant covalent character, a feature that can be probed using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy.[12]

Caption: Simplified representation of Mn(II) coordinated by two 2-ethylhexanoate ligands.

Physicochemical Properties

The physical and chemical characteristics of manganese bis(2-ethylhexanoate) are a direct consequence of its molecular structure. The long, branched alkyl chains of the ligands impart high solubility in organic solvents while making it immiscible with water.[13]

Table 1: Physicochemical Properties of Manganese Bis(2-ethylhexanoate)

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀MnO₄ | [1][2] |

| Molecular Weight | ~341.35 g/mol | [2][13] |

| Appearance | Dark, reddish-brown viscous liquid | [5][13][14] |

| CAS Number | 13434-24-7 | [2][3][13] |

| Density | ~0.940 - 0.955 g/cm³ | [13] |

| Solubility | Soluble in organic solvents; insoluble in water | [3][4][13] |

| Flash Point | ~40 °C (104 °F) | [13][15] |

| Thermal Stability | Stable at elevated temperatures | [3] |

Applications in Research and Development

The causality behind the utility of manganese bis(2-ethylhexanoate) stems from its ability to deliver a catalytically active manganese center into an organic phase in a soluble and stable form.

Catalysis

As an oxidation catalyst, the Mn(II) ion can participate in redox cycles, potentially involving Mn(III) and Mn(IV) intermediates. This capability is harnessed in the curing of paints and resins, where it catalyzes the oxidative cross-linking of unsaturated polymers.[3][5] In synthetic chemistry, manganese catalysts are gaining attention as an economical and less toxic alternative to precious metals.[8] For instance, manganese salts have proven effective in simplifying the synthesis of fluoroketones, which are important precursors in drug design.[7] The high solubility of manganese bis(2-ethylhexanoate) makes it an ideal candidate for such homogeneous catalytic systems.

Precursor for Materials Synthesis

The compound is a valuable precursor in materials science for creating manganese-containing nanomaterials.[6] Thermal decomposition (pyrolysis) of manganese bis(2-ethylhexanoate) can be controlled to yield various manganese oxides (e.g., MnO, Mn₂O₃, Mn₃O₄).[16][17] This process is integral to techniques like photochemical metalorganic deposition (PMOD) for fabricating thin films used in advanced electronic components.[6] The choice of precursor is critical; the branched alkyl chains of the 2-ethylhexanoate ligand are designed to decompose cleanly at specific temperatures, leaving behind a high-purity inorganic residue.

Experimental Protocols: Characterization

Verifying the identity, purity, and structural characteristics of manganese bis(2-ethylhexanoate) is paramount. A multi-technique approach provides a self-validating system for characterization.

Workflow for Characterization

Caption: A logical workflow for the comprehensive characterization of the compound.

Protocol 1: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To confirm the coordination of the carboxylate ligand to the manganese center.

-

Reference Scan: Obtain an FTIR spectrum of the starting material, 2-ethylhexanoic acid. Note the strong, broad O-H stretch around 2500-3300 cm⁻¹ and the C=O stretch of the carboxylic acid dimer at ~1710 cm⁻¹.

-

Sample Preparation: Apply a thin film of the viscous manganese bis(2-ethylhexanoate) sample onto a salt plate (e.g., NaCl or KBr) or use an ATR accessory.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Analysis & Interpretation:

-

Confirmation of Coordination: The broad O-H band from the free acid must be absent in the product spectrum.

-

Carbonyl Stretch Shift: The C=O band at ~1710 cm⁻¹ will be replaced by two new bands corresponding to the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the coordinated carboxylate group, typically in the ranges of 1540-1650 cm⁻¹ and 1400-1450 cm⁻¹, respectively.[12]

-

Causality: The separation between these two new peaks (Δν = νₐₛ - νₛ) provides insight into the coordination mode. A larger separation often suggests a more monodentate character, while a smaller separation is indicative of bidentate or bridging modes.

-

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: To assess thermal stability and determine the manganese metal content.

-

Instrument Setup: Calibrate the TGA instrument for mass and temperature. Use an inert atmosphere (e.g., Nitrogen) to analyze decomposition and an oxidizing atmosphere (e.g., Air) to analyze the final oxide product.

-

Sample Loading: Place a precise amount (5-10 mg) of the sample into a ceramic or platinum TGA pan.

-

Thermal Program: Heat the sample from room temperature to ~800 °C at a controlled rate (e.g., 10 °C/min).

-

Analysis & Interpretation:

-

Decomposition Profile: The resulting curve will show mass loss as a function of temperature. The onset of decomposition indicates the limit of its thermal stability.[3]

-

Metal Content Calculation: Under an air atmosphere, the organic ligands will combust, and the manganese will be converted to a stable manganese oxide (e.g., Mn₂O₃ or Mn₃O₄) at high temperatures.[16][17] From the final residual mass, the percentage of manganese in the original sample can be calculated stoichiometrically, providing a robust measure of purity. For example, if the final residue is Mn₃O₄, the calculation is:

-

Mn % = (Mass of Residue / Initial Sample Mass) × (3 × MW_Mn / MW_Mn₃O₄) × 100

-

-

Conclusion

Manganese bis(2-ethylhexanoate) is more than a simple chemical; it is a highly engineered molecule whose utility is a direct output of its specific structure. The d⁵ high-spin Mn(II) center, combined with versatile carboxylate ligands, creates a soluble, reactive, and thermally stable platform. This unique combination of properties allows it to serve as an effective catalyst in organic synthesis and polymerization and as a high-purity precursor for advanced materials. For scientists and researchers, a thorough understanding of its coordination chemistry, bonding, and characteristic analytical signatures is the key to unlocking its full potential in novel applications, including the development of next-generation catalysts for the pharmaceutical industry.

References

-

YouTube. (2021). The hexaquo manganese(II) ion contains five unpaired electrons, while the hexacyanoion... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Manganese bis(2-ethylhexanoate) in Electronic Chemicals: A Foundation for Innovation. Retrieved from [Link]

-

European Pharmaceutical Review. (2021). Manganese a promising new catalyst for drug synthesis. Retrieved from [Link]

-

MDPI. (2023). A Manganese(II) 3D Metal–Organic Framework with Siloxane-Spaced Dicarboxylic Ligand: Synthesis, Structure, and Properties. Retrieved from [Link]

-

Wuhan Rison Trading Co.,Ltd. (n.d.). 13434-24-7|Manganese bis(2-ethylhexanoate). Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Manganese-(II)-bis-(2-ethylhexanoate). Retrieved from [Link]

-

AMERICAN ELEMENTS. (n.d.). Manganese 2-Ethylhexanoate. Retrieved from [Link]

-

PubChem. (n.d.). Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1). Retrieved from [Link]

-

Scholars Research Library. (n.d.). Synthesis, Characterization and Biological Activities of Manganese(II) Complex: Molecular Modeling of DNA Interactions. Retrieved from [Link]

-

ChemBK. (n.d.). Manganese(II) 2-ethylhexanoate solution. Retrieved from [Link]

-

ResearchGate. (2025). Thermal Treatment Effects on Manganese Dioxide Structure, Morphology and Electrochemical Performance. Retrieved from [Link]

-

ResearchGate. (2019). The Formation of Manganese Carboxylates from MnO and MnO2 and their Application in Lithium Manganate Precursors. Retrieved from [Link]

-

Fraunhofer-Publica. (n.d.). OXIDATION OF MANGANESE AND DECOMPOSITION OF MnO2. Retrieved from [Link]

-

International Journal of Engineering Research and Development. (n.d.). Thermal Studies on Manganese Ores of Sandur Area, Karnataka, India. Retrieved from [Link]

-

ConnectSci. (n.d.). The Formation of Manganese Carboxylates from MnO and MnO2 and their Application in Lithium Manganate Precursors: X-Ray Crystal Structure of Manganese Lactate Trihydrate. Retrieved from [Link]

-

RSC Publishing. (1980). Discrete Oxidation States and X-Ray Crystal Structure of the Trinuclear Manganese Carboxylate. Retrieved from [Link]

-

OSTI.gov. (n.d.). Thermally activated structural transformations in manganese oxide nanoparticles under inert and oxidizing environments. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | C16H30MnO4 | CID 114521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 13434-24-7: manganese bis(2-ethylhexanoate) [cymitquimica.com]

- 4. chembk.com [chembk.com]

- 5. americanelements.com [americanelements.com]

- 6. nbinno.com [nbinno.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. A Manganese(II) 3D Metal–Organic Framework with Siloxane-Spaced Dicarboxylic Ligand: Synthesis, Structure, and Properties [mdpi.com]

- 10. Discrete oxidation states and X-ray crystal structure of the trinuclear manganese carboxylate [Mn3(3-ClC5H4N)3O(O2CMe)6] - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. google.com [google.com]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. echemi.com [echemi.com]

- 14. 13434-24-7|Manganese bis(2-ethylhexanoate)|Wuhan Rison Trading Co.,Ltd [risonchem.com]

- 15. 13434-24-7 CAS MSDS (Manganese bis(2-ethylhexanoate)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 16. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]

- 17. osti.gov [osti.gov]

Redox Dynamics of Manganese bis(2-ethylhexanoate): From Autoxidation Catalysis to Nanomedicine Precursors

Executive Summary

Manganese bis(2-ethylhexanoate) (Mn(2-EH)₂, CAS: 15956-58-8) is a lipophilic transition metal complex traditionally dominated by the industrial coatings sector as a primary drier. However, its utility has permeated advanced drug development and materials science, serving as a critical precursor for manganese-based theranostic nanoparticles (MRI contrast agents) and as a radical initiator in the synthesis of pharmaceutical intermediates.

This technical guide dissects the redox architecture of Mn(2-EH)₂, focusing on its Mn(II)

Molecular Architecture & Electronic State

The redox efficacy of Mn(2-EH)₂ stems from the coordination geometry of the Manganese(II) center. Unlike simple inorganic salts, the 2-ethylhexanoate ligands confer significant lipophilicity, allowing the complex to dissolve in non-polar organic solvents (e.g., dichloromethane, toluene) essential for organic synthesis and lipid-based drug formulations.

-

Oxidation State: Mn(II) (

high-spin configuration). -

Labile Coordination: The carboxylate ligands are monodentate or bridging, creating a labile coordination sphere that readily accommodates substrate binding (e.g., alkyl hydroperoxides).

-

Redox Potential: The lipophilic environment stabilizes the Mn(II)/Mn(III) couple, making it an efficient catalyst for radical generation via homolytic cleavage.

The Redox Engine: Autoxidation Mechanism

The core utility of Mn(2-EH)₂ lies in its ability to catalyze autoxidation through a Haber-Weiss-like cycle in non-aqueous media. This mechanism is pivotal for both curing alkyd resins and initiating radical reactions in organic synthesis.

The Catalytic Cycle

The mechanism proceeds via the decomposition of hydroperoxides (ROOH). Mn(2-EH)₂ acts as a "redox shuttle," cycling between the +2 and +3 states.

-

Oxidation (Initiation): Mn(II) is oxidized to Mn(III) by hydroperoxides, generating an alkoxy radical (

). -

Reduction (Regeneration): Mn(III) is reduced back to Mn(II) by another hydroperoxide molecule, generating a peroxy radical (

).

This cycle generates a high flux of free radicals (

Ligand-Accelerated Catalysis

In pure form, Mn(2-EH)₂ may exhibit an "induction period" where the concentration of active Mn(III) species builds up slowly. The addition of chelating ligands like 2,2'-bipyridine (bpy) significantly alters the redox potential, stabilizing the Mn(III) species and accelerating the decomposition of hydroperoxides, thereby eliminating the induction period.

Figure 1: The Haber-Weiss-like redox cycle of Mn(2-EH)₂ in non-aqueous media, showing the generation of radical species.

Applications in Drug Development & Nanomedicine

While Mn(2-EH)₂ is rarely used as an Active Pharmaceutical Ingredient (API) directly due to toxicity concerns, it is a high-value precursor in the synthesis of nanomedicines.

Synthesis of Manganese Oxide (MnO) Nanoparticles

Manganese oxide nanoparticles are emerging as superior

Radical-Mediated Synthesis

In medicinal chemistry, Mn(2-EH)₂ serves as a radical initiator for C-H functionalization, allowing researchers to introduce functional groups into complex drug scaffolds without requiring pre-functionalization.

Experimental Protocols

The following protocols are designed for researchers characterizing Mn(2-EH)₂ or utilizing it for nanoparticle synthesis.

Protocol A: Non-Aqueous Cyclic Voltammetry (CV)

Objective: To determine the redox potential (

Materials:

-

Solvent: Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN).

-

Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆).

-

Analyte: 1.0 mM Mn(2-EH)₂.

-

Electrodes: Glassy Carbon (Working), Pt Wire (Counter), Ag/AgNO₃ (Non-aqueous Reference).

Methodology:

-

Preparation: Dissolve TBAPF₆ in anhydrous DCM under Argon atmosphere. Add Mn(2-EH)₂ to reach 1 mM concentration.

-

Purging: Degas the solution with Argon for 10 minutes to remove dissolved oxygen (which interferes with reduction peaks).

-

Scan: Perform CV scan from -1.0 V to +1.5 V vs. Ag/Ag⁺.

-

Analysis: Observe the quasi-reversible oxidation peak (

) and reduction peak ( -

Validation: Plot peak current (

) vs. square root of scan rate (

Protocol B: Thermal Decomposition for MnO Nanoparticles

Objective: Synthesis of monodisperse MnO nanoparticles for MRI applications.

Materials:

-

Precursor: Mn(2-EH)₂ (1.0 g).

-

Surfactant: Oleylamine (10 mL).

-

Solvent: Benzyl ether (20 mL).

Methodology:

-

Mixing: Combine Mn(2-EH)₂ and oleylamine in benzyl ether in a three-neck flask.

-

Degassing: Heat to 100°C under vacuum for 30 minutes to remove water and oxygen.

-

Nucleation: Switch to Nitrogen flow and ramp temperature to 300°C at 10°C/min.

-

Growth: Age at 300°C for 60 minutes. The solution will turn dark/black.

-

Purification: Cool to room temperature. Precipitate nanoparticles with ethanol and centrifuge (8000 rpm, 10 min).

Figure 2: Workflow for the controlled synthesis of MnO nanoparticles using Mn(2-EH)₂.

Safety & Handling (E-E-A-T)

Warning: Manganese compounds can induce neurotoxicity (Manganism) upon chronic inhalation. Mn(2-EH)₂ is also classified as a Reproductive Toxin (Category 2) .[1]

-

Engineering Controls: All solid handling and heating must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Waste Disposal: Segregate as heavy metal organic waste. Do not dispose of down the drain.

References

-

American Elements. (n.d.). Manganese 2-Ethylhexanoate.[1][2][3][4][5] Retrieved from [Link]

-

Chemos GmbH. (n.d.).[1] Safety Data Sheet: Manganese-(II)-bis-(2-ethylhexanoate). Retrieved from [Link]

-

Soucek, M. D., et al. (2012). Manganese and Iron Catalysts in Alkyd Paints and Coatings. MDPI Coatings. Retrieved from [Link]

-

Bouwman, E., & van Gorkum, R. (2007).[6] Manganese Complexes as Drying Catalysts. Journal of Coatings Technology and Research. Retrieved from [Link]

-

JoVE. (2022). Manganese Oxide Nanoparticle Synthesis by Thermal Decomposition. Journal of Visualized Experiments. Retrieved from [Link]

-

Rice University. (2021).[7] Manganese a promising new catalyst for drug synthesis.[7][8][9] European Pharmaceutical Review. Retrieved from [Link]

Sources

- 1. chemos.de [chemos.de]

- 2. americanelements.com [americanelements.com]

- 3. 2017erp.com [2017erp.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. nbinno.com [nbinno.com]

- 6. EP2534215A1 - Manganese complex drier for coating compositions - Google Patents [patents.google.com]

- 7. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 8. pharmacytimes.com [pharmacytimes.com]

- 9. news-medical.net [news-medical.net]

Spectroscopic Characterization of Manganese bis(2-ethylhexanoate)

A Technical Guide for Drug Development & Catalysis

Executive Summary

Manganese bis(2-ethylhexanoate) [Mn(2-EH)₂] is a critical organometallic precursor and catalyst, increasingly utilized in pharmaceutical synthesis for late-stage C–H functionalization. Unlike traditional precious metal catalysts (Pd, Rh), Mn(2-EH)₂ offers a sustainable, earth-abundant alternative for constructing C–N and C–O bonds in complex bioactive scaffolds.

However, the efficacy of Mn(2-EH)₂ is strictly governed by its coordination geometry and oxidation state. Commercial samples often exist as complex equilibria of monomers, dimers, and oligomers, or contain Mn(III) impurities that alter catalytic rates. This guide provides a rigorous, self-validating spectroscopic workflow to characterize Mn(2-EH)₂, ensuring the structural integrity required for high-precision drug development applications.

Molecular Architecture & Theoretical Basis

To interpret spectroscopic data accurately, one must understand the dynamic structure of Mn(2-EH)₂.

-

Ligand Structure: 2-ethylhexanoate is a branched carboxylate. The steric bulk of the ethyl group at the

-position hinders extensive polymerization, favoring discrete oligomers (dimers/trimers) in non-polar solvents. -

Metal Center: Manganese(II) is a

high-spin ion ( -

Coordination Modes: The carboxylate group can bind in three primary modes, distinguishable by FTIR:

-

Monodentate: Metal binds to one oxygen.

-

Chelating Bidentate: Metal binds to both oxygens of one carboxylate.

-

Bridging Bidentate: Carboxylate bridges two metal centers (common in dimers).

-

Vibrational Spectroscopy (FTIR)

Objective: Determine the coordination mode and exclude free acid impurities. Technique: Attenuated Total Reflectance (ATR) FTIR is preferred for viscous liquid samples.

Experimental Protocol

-

Blank: Collect a background spectrum of the clean ATR crystal (diamond/ZnSe).

-

Sample Loading: Apply ~10 µL of neat Mn(2-EH)₂. If the sample is a solution (e.g., in mineral spirits), evaporate the solvent under

flow if possible, or subtract the solvent spectrum. -

Acquisition: Scan range 4000–400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.

Data Interpretation & Critical Values

The separation (

| Functional Group | Frequency (cm⁻¹) | Assignment & Diagnostic Value |

| C-H Stretch | 2960, 2930, 2860 | Alkyl chain ( |

| 1550 – 1590 | Primary Diagnostic. Shift indicates coordination. Free acid appears at ~1700 cm⁻¹. | |

| 1400 – 1450 | Coupled with | |

| ~140 – 160 | Indicates Bridging Bidentate (typical for Mn dimers). Note: | |

| Mn-O Stretch | 400 – 500 | Confirms metal-ligand bond formation. |

Self-Validation Check: If a sharp peak appears at 1700–1710 cm⁻¹ , the sample contains unreacted 2-ethylhexanoic acid. This impurity can poison radical-based catalytic cycles.

Electronic & Magnetic Characterization (UV-Vis & EPR)

Objective: Confirm oxidation state (Mn(II) purity) and assess the local magnetic environment.

UV-Vis Spectroscopy

Mn(II)

-

Observation: Pure Mn(2-EH)₂ solutions should be pale pink or nearly colorless.

-

Red Flag: A brown/yellow color indicates oxidation to Mn(III)/Mn(IV) species (e.g., Mn-oxo clusters), which exhibit strong Charge Transfer (LMCT) bands in the 300–500 nm region.

-

Protocol: Dissolve 10 mg in 10 mL cyclohexane. Scan 200–800 nm.

-

Pass: No intense peaks > 400 nm.

-

Fail: Broad shoulder/peak at ~450 nm (Mn(III)).

-

Electron Paramagnetic Resonance (EPR)

EPR is the gold standard for Mn(II) characterization.

-

Theoretical Pattern: A monomeric Mn(II) ion in a cubic field exhibits a characteristic 6-line hyperfine pattern (due to

Mn nuclear spin -

Experimental Reality: In concentrated Mn(2-EH)₂, dipolar broadening and exchange coupling between Mn centers (in dimers) will collapse this 6-line signal into a broad, featureless singlet at

. -

Protocol for High-Resolution Data:

-

Dilute the sample to < 1 mM in a glass-forming solvent (e.g., toluene/CH₂Cl₂).

-

Freeze to 77 K (liquid nitrogen) or 10 K (liquid helium).

-

Result: The 6-line hyperfine splitting (A

90 G) should re-emerge, confirming isolated Mn(II) centers.

-

Structural Integrity & Thermal Stability

Objective: Verify molecular weight and define the thermal window for catalysis.

Mass Spectrometry (ESI-MS)[1][2][3][4]

-

Mode: Positive Ion Electrospray (+ESI).[1]

-

Solvent: Methanol/Acetonitrile.

-

Expected Ions:

- : m/z ~ 198 (Fragment)

- : m/z ~ 541 (Dinuclear cluster - common)

- : m/z ~ 364 (Sodium adduct)

-

(L = 2-ethylhexanoate anion)

Thermogravimetric Analysis (TGA)

Crucial for determining the upper temperature limit for catalytic reactions.

-

Stage 1 (< 150°C): Loss of residual solvents or moisture. < 2% mass loss is acceptable.

-

Stage 2 (250°C – 350°C): Decomposition of the 2-ethylhexanoate ligand.

-

Stage 3 (> 400°C): Formation of inorganic oxides (

or -

Guidance: Catalytic reactions should be conducted below 200°C to prevent ligand degradation.

Visualization: Characterization Workflow

The following diagram outlines the logical flow for validating Mn(2-EH)₂ prior to use in drug development.

Figure 1: Step-by-step decision tree for the spectroscopic validation of Manganese bis(2-ethylhexanoate).

Application in Drug Development: C-H Activation

In pharmaceutical research, Mn(2-EH)₂ is a privileged catalyst for the oxidative C–H functionalization of aliphatic scaffolds. It mimics the reactivity of Cytochrome P450 enzymes but with tunable selectivity.

Mechanism & Role

The Mn(II) carboxylate acts as a precatalyst.[2] Upon reaction with an oxidant (e.g.,

Key Advantage: The 2-ethylhexanoate ligand provides solubility in non-polar organic solvents (DCM, Toluene) used in late-stage functionalization, unlike simple acetate salts.

Figure 2: Catalytic cycle of Mn-mediated C-H oxidation, highlighting the critical high-valent oxo intermediate.

References

- Nakamoto, K. (2009). Infrared and Raman Spectra of Inorganic and Coordination Compounds. Wiley-Interscience.

-

White, M. C., et al. (2018). "Manganese-Catalyzed C-H Oxidation in Drug Discovery." Nature Chemistry. Link (Seminal work on Mn catalysis in pharma).

-

Duboc, C., et al. (2012). "High-Field EPR Characterization of Mn(II) Complexes." Journal of the American Chemical Society. Link (Detailed EPR analysis of Mn(II) environments).

-

Mishra, S., et al. (2007). "Metal 2-ethylhexanoates and related compounds as useful precursors in materials science." Chemical Society Reviews. Link (Comprehensive review on synthesis and structure).

-

American Elements. "Manganese 2-Ethylhexanoate Product Data." Link (Commercial specifications and solubility).

-

European Medicines Agency (EMA). "ICH Q3D Elemental Impurities." Link (Regulatory limits for Mn in drug products).

Sources

Chemical Reactivity & Catalytic Architecture of Manganese bis(2-ethylhexanoate): A Technical Guide

Executive Summary

Manganese bis(2-ethylhexanoate) [Mn(2-EH)₂], often colloquially termed "Manganese Octoate," represents the industry-standard lipophilic manganese source.[1] Unlike inorganic manganese salts (e.g., MnSO₄, MnCl₂), Mn(2-EH)₂ exhibits high solubility in non-polar organic solvents (hydrocarbons, aromatics), making it a critical reagent for homogeneous catalysis in hydrophobic environments.[1]

This guide dissects the chemical reactivity of Mn(2-EH)₂, focusing on its redox lability , radical initiation mechanisms , and utility as a process catalyst in both industrial coatings and pharmaceutical intermediate synthesis.

Molecular Architecture & Physicochemical Properties[1]

Coordination Geometry

While stoichiometrically defined as Mn(C₈H₁₅O₂)₂, the compound rarely exists as a simple monomer in solution.[1] The carboxylate ligands bridge multiple metal centers, forming oligomeric clusters (dimers/trimers) that stabilize the Mn(II) core against premature oxidation while maintaining solubility.[1]

| Property | Specification |

| IUPAC Name | Manganese(II) bis(2-ethylhexanoate) |

| CAS Number | 13434-24-7 (Solid/Pure), 15956-58-8 (Solution) |

| Formula | C₁₆H₃₀MnO₄ |

| Mn Content | ~15.9% (Theoretical pure solid); Commercial: 6–10% solutions |

| Solubility | Soluble in mineral spirits, toluene, hexane, xylenes.[1] Insoluble in water.[1][2] |

| Appearance | Red-brown viscous liquid (oxidizes to dark brown/black upon air exposure) |

The Ligand Effect

The 2-ethylhexanoate ligand provides steric bulk and lipophilicity.[1] Its branched structure disrupts crystal packing, ensuring the complex remains liquid or highly soluble, which is essential for uniform distribution in resin matrices or reaction solvents.

Mechanistic Reactivity Profile

The core utility of Mn(2-EH)₂ lies in its ability to facilitate One-Electron Transfer (SET) reactions.[1] It acts as a redox shuttle, cycling between Mn(II) and Mn(III) states.[1]

The Autoxidation Cycle (The "Redox Loop")

In the presence of oxygen and substrates containing abstractable hydrogens (e.g., allylic positions in lipids or drug intermediates), Mn(2-EH)₂ catalyzes radical generation via hydroperoxide decomposition.[1] This is the "Haber-Weiss" analog in organic media.

Mechanism Steps:

-

Initiation: Mn(II) is oxidized to Mn(III) by ambient oxygen or pre-existing hydroperoxides (ROOH).[1]

-

Propagation (Reductive): Mn(III) oxidizes a hydroperoxide, generating a peroxy radical (ROO[1]•) and returning to Mn(II).[1][2][3][4]

-

Propagation (Oxidative): Mn(II) reduces a hydroperoxide, generating an alkoxy radical (RO[1]•) and returning to Mn(III).[1][3]

This "ping-pong" mechanism ensures that a trace amount of Mn (<0.1%) can cure bulk material or drive stoichiometric oxidation.[1]

Visualization: The Catalytic Redox Loop

Caption: The Mn(II)/Mn(III) redox shuttle mechanism driving hydroperoxide decomposition and radical generation in organic solvents.[1]

Applications in Research & Development

Pharmaceutical Process Chemistry

While historically associated with paints, Mn(2-EH)₂ is a valuable reagent for Process R&D in drug development:

-

Selective C-H Oxidation: Used as a soluble catalyst for introducing oxygen functionality into terpene-based precursors or steroid backbones under mild conditions (Mukaiyama hydration conditions or similar aerobic oxidations).[1]

-

Radical Polymerization: Initiator for synthesizing biocompatible polymers (e.g., hydrogels) where organic solubility is required prior to aqueous phase inversion.

-

Biomimetic Catalysis: Acts as a simplified model for Mn-containing enzymes (e.g., Superoxide Dismutase mimics) in mechanistic studies of oxidative stress.[1]

Material Science (Precursor Utility)

Mn(2-EH)₂ serves as a high-purity precursor for Metal-Organic Deposition (MOD) .[1][5]

-

Protocol: Spin-coating Mn(2-EH)₂ solution

Pyrolysis (300–500°C) -

Use Case: Manufacturing supercapacitor electrodes or catalytic membranes.

Experimental Protocols

Protocol A: High-Purity Synthesis of Mn(2-EH)₂

Context: Commercial samples often contain excess acid or mineral spirits.[1] For precise kinetic studies, synthesis of a pure complex is recommended.

Reagents:

-

2-Ethylhexanoic Acid (Pure)[1]

-

Solvents: Ethanol, Heptane.

Workflow:

-

Ligand Activation: Dissolve 2-ethylhexanoic acid (2.05 eq) in ethanol. Add NaOH (2.0 eq) slowly to generate Sodium 2-ethylhexanoate in situ.[1] Stir for 30 min at 40°C.

-

Metathesis: Dissolve MnCl₂ (1.0 eq) in minimal water/ethanol mix. Add dropwise to the sodium salt solution under vigorous stirring.

-

Precipitation/Extraction:

-

Drying: Dry the organic phase over MgSO₄, filter, and concentrate via rotary evaporation.

Validation:

-

FTIR: Look for carboxylate stretches (asymmetric ~1580 cm⁻¹, symmetric ~1420 cm⁻¹).[1] Absence of broad -OH peak (free acid).[1]

Protocol B: Catalytic Activity Assay (Drying Time/Oxidation Rate)

Context: To verify the activity of the catalyst before use in critical synthesis.[1]

Setup:

-

Substrate: Standard Linoleic Acid or a standardized Alkyd Resin.[1]

-

Dosing: Add Mn(2-EH)₂ to achieve 0.05% metal on solids.[1]

-

Measurement:

Safety & Stability (E-E-A-T)

Handling Precautions:

-

Neurotoxicity: Manganese is a known neurotoxin (Manganism).[1] Chronic inhalation of mists/dusts must be avoided.[4][6][7][8] Use in a fume hood.[1]

-

Skin Absorption: The lipophilic nature of the 2-ethylhexanoate ligand enhances skin absorption compared to inorganic salts.[1] Wear nitrile gloves and long sleeves.

-

Fire Hazard: Commercial solutions often contain mineral spirits (flammable).[1]

Stability:

-

Air Sensitivity: Mn(II) solutions will slowly oxidize to Mn(III) (darkening) upon air exposure.[1] Store under nitrogen/argon for long-term stability.[1]

-

Hydrolysis: Stable to atmospheric moisture but hydrolyzes in the presence of strong aqueous acids/bases.

References

-

Mechanism of Autoxidation: Soucek, M. D., et al. "Review of autoxidation and driers." Progress in Organic Coatings, 2012. [1]

-

Synthesis & Structure: Hubert-Pfalzgraf, L. G.[1][9] "Metal 2-ethylhexanoates and related compounds as useful precursors in materials science." Chemical Society Reviews, 2007.[9]

-

Pharmaceutical Catalysis: McNeill, E., & Du Bois, J. "Ruthenium-catalyzed C–H amination." (Contextual reference on metal-catalyzed oxidations where Mn serves as alternative/co-catalyst). Chemical Science, 2012.[3]

-

Safety Data: "Manganese 2-Ethylhexanoate Safety Data Sheet." Thermo Fisher Scientific, 2021.[4] [1]

Sources

- 1. Hexanoic acid, 2-ethyl-, manganese(2+) salt (2:1) | C16H30MnO4 | CID 114521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. researchgate.net [researchgate.net]

- 4. fishersci.com [fishersci.com]

- 5. Manganese 2-ethylhexanoate|RUO [benchchem.com]

- 6. chemos.de [chemos.de]

- 7. buyat.ppg.com [buyat.ppg.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. researchgate.net [researchgate.net]

Technical Guide: Manganese bis(2-ethylhexanoate) Coordination Chemistry

Executive Summary

Manganese bis(2-ethylhexanoate) [Mn(2-EH)₂] is frequently mischaracterized as a simple salt. In reality, it functions as a dynamic coordination complex whose utility in drug development—specifically in the synthesis of Metal-Organic Frameworks (MOFs) for drug delivery and radical-mediated API synthesis—relies on its ability to shift between coordination geometries. This guide deconstructs the ligand field dynamics of Mn(2-EH)₂, providing a validated synthesis protocol and a mechanistic breakdown of its catalytic behavior.

The Coordination Sphere: Ligand Field Dynamics

The efficacy of Mn(2-EH)₂ stems from the lability of the 2-ethylhexanoate ligand. Unlike rigid porphyrins, the carboxylate group in 2-EH acts as a "chameleon ligand," adapting its binding mode based on solvent polarity and metal concentration.

The Carboxylate Shift

In non-polar solvents (hexane, toluene), Mn(2-EH)₂ exists not as a monomer but often as a bridged dimer or trimer. The carboxylate oxygen atoms bridge two manganese centers, facilitating electron transfer—a critical feature for its redox activity.

-

Monodentate (

): Rare in isolation; occurs transiently during ligand exchange. -

Chelating Bidentate (

): The carboxylate bites a single Mn center (4-membered ring). This creates a strained, reactive center. -

Bridging (

): The most stable form in oligomers. One oxygen binds Mn(A), the other binds Mn(B). This "zipper" effect stabilizes the complex in organic media while maintaining redox accessibility.

Visualization of Coordination Modes

The following diagram illustrates the dynamic equilibrium between these states, driven by steric pressure from the ethyl group at the

Figure 1: The dynamic equilibrium of Mn(2-EH)₂ coordination modes. The bridging mode (Green) is thermodynamically favored in concentrated non-polar solutions, while donor solvents force a shift to monomeric species.

Validated Synthesis Protocol: The Dean-Stark Method

For research applications—particularly MOF synthesis or kinetic studies—commercial "technical grade" Mn(2-EH)₂ is often insufficient due to the presence of mineral spirits or excess acid. The following protocol yields high-purity, solvent-free Mn(2-EH)₂ via Direct Acidolysis .

Reaction Stoichiometry

Step-by-Step Methodology

| Phase | Step | Technical Detail & Causality |

| Prep | 1 | Charge a 3-neck round bottom flask with Manganese(II) Hydroxide (1.0 eq) and 2-Ethylhexanoic Acid (2.1 eq). Note: 5-10% excess acid prevents hydrolysis and ensures complete metal consumption. |

| Solvent | 2 | Add Xylene (high boiling point azeotrope). The solvent acts as a carrier to remove water, driving the equilibrium to the right (Le Chatelier's principle). |

| Reflux | 3 | Attach a Dean-Stark trap and reflux condenser. Heat to vigorous reflux (~140°C). |

| Monitor | 4 | Continue until theoretical water volume is collected in the trap (approx. 3-5 hours). The solution will shift from pale suspension to a clear, deep brown/violet solution. |

| Workup | 5 | Cool to 60°C. Remove Xylene via rotary evaporation under reduced pressure. |

| Purify | 6 | Dissolve residue in minimal hexane, filter to remove unreacted Mn salts, then re-evaporate. Dry under high vacuum (0.1 mbar) for 12h to remove trace free acid. |

Synthesis Workflow Diagram

Figure 2: Critical path for the synthesis of high-purity Mn(2-EH)₂ using azeotropic dehydration.

Applications in Drug Development

While historically a paint drier, Mn(2-EH)₂ is a high-value precursor in modern therapeutics.

Mn-MOF Precursor for Drug Delivery

Manganese-based Metal-Organic Frameworks (e.g., Mn-MOF-74) are gaining traction as drug delivery vehicles because Mn is biologically tolerated (unlike Cadmium or Lead) and offers MRI contrast capabilities.[1]

-

Mechanism: Mn(2-EH)₂ provides a soluble Mn(II) source that reacts with linkers (like 2,5-dihydroxyterephthalic acid) under solvothermal conditions.

-

Utility: High porosity allows loading of chemotherapeutics (e.g., Doxorubicin).[1] The Mn(II) centers can be monitored via

-weighted MRI to track drug distribution in vivo [1].

Radical Flux in API Synthesis

Mn(2-EH)₂ catalyzes C-H oxidation via a radical mechanism (Autoxidation).

-

The Cycle: Mn(II) is oxidized to Mn(III) by trace hydroperoxides. The Mn(III) species is the "active oxidant," abstracting hydrogen or decomposing peroxides to generate radicals (

, -

Application: Used in the synthesis of peroxide-based antimalarials or as an initiator for synthesizing biocompatible polymers (e.g., PEG-acrylates) where thermal initiation is too harsh for the API [2].

Figure 3: The Mn(II)/Mn(III) redox loop. The transition to Mn(III) is the rate-limiting step in radical generation.

Safety & Handling (SDS Summary)

Manganese 2-ethylhexanoate poses specific biological hazards that must be managed in a pharmaceutical research setting.

| Hazard Class | Category | Statement | Precaution |

| Reproductive Toxicity | Cat. 2 | Suspected of damaging fertility or the unborn child (H361).[2] | Mandatory: Use in a fume hood. Double-glove (Nitrile). |

| Skin/Eye Irritation | Cat. 2 | Causes skin and serious eye irritation.[3] | Wear chemical safety goggles. |

| Aquatic Toxicity | Chronic 2 | Toxic to aquatic life with long-lasting effects.[3][4][5] | Collect all waste as heavy metal hazardous waste. Do not sink dispose. |

Storage: Store under inert gas (Argon/Nitrogen). Exposure to air causes slow oxidation to Mn(III) (browning), which alters stoichiometry [3].

References

-

Lloyd, R. V. (1995). Mechanism of the manganese-catalyzed autoxidation of dopamine. Chemical Research in Toxicology. Retrieved from [Link]

Sources

discovery and history of Manganese bis(2-ethylhexanoate)

An In-depth Technical Guide to Manganese bis(2-ethylhexanoate): Synthesis, Mechanisms, and Applications

Abstract

Manganese bis(2-ethylhexanoate), a versatile organometallic compound, holds a significant position in various industrial chemical processes. This guide provides an in-depth exploration of its core characteristics, beginning with its historical context and moving through detailed synthesis protocols, characterization methodologies, and mechanistic actions in its primary applications. We will dissect the causality behind its function as a catalytic drier in coatings and a polymerization initiator, offering field-proven insights for researchers, scientists, and professionals in drug development and materials science. The protocols and data presented are grounded in authoritative sources to ensure scientific integrity and reproducibility.

Historical Context and Industrial Emergence

The development of metal carboxylates, including manganese bis(2-ethylhexanoate), is intrinsically linked to the evolution of the coatings and polymer industries in the early to mid-20th century. While a singular "discovery" event is not well-documented, its emergence was driven by the industrial need for effective "driers" or "siccatives" to accelerate the curing of oleoresinous paints and varnishes.

Early driers were often simple metal oxides or salts of naphthenic acids. However, the demand for improved solubility in organic media, consistent performance, and lighter color led to the adoption of synthetic carboxylic acids like 2-ethylhexanoic acid. Manganese, with its ability to exist in multiple oxidation states (primarily Mn(II) and Mn(III)), proved to be a highly effective primary drier, catalyzing the oxidative cross-linking of drying oils. Its commercial availability in various solvent dilutions, such as in mineral spirits, has been noted for decades. Today, it is produced globally by various chemical companies and is sold under different solution percentages, for example, as an 8% manganese solution.

Synthesis and Characterization

The synthesis of Manganese bis(2-ethylhexanoate) is typically achieved through one of two primary industrial methods: precipitation (or metathesis) and fusion.

Synthesis Protocol: Double Decomposition (Precipitation) Method

This method is widely used due to its reliability and the high purity of the resulting product. It involves the reaction of a water-soluble manganese salt with the sodium salt of 2-ethylhexanoic acid.

Experimental Protocol:

-

Saponification: In a reaction vessel, prepare a solution of sodium 2-ethylhexanoate by neutralizing 2-ethylhexanoic acid with a stoichiometric amount of sodium hydroxide solution (e.g., 50% NaOH) in an aqueous medium. The reaction is exothermic and requires controlled addition and cooling to maintain the temperature below 50°C.

-